3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide
Description
The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide features a propanamide backbone bridging two aromatic systems:
- Aryl Group 1: A 4-chloro-3-(trifluoromethyl)phenyl moiety, which confers electron-withdrawing properties and metabolic stability due to halogenation and trifluoromethylation.
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O2/c21-16-5-3-13(10-15(16)20(22,23)24)4-6-19(27)26-12-14-7-8-25-17(11-14)18-2-1-9-28-18/h1-3,5,7-11H,4,6,12H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYGZWMVSQOBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide involves a multi-step process:
Formation of the Chlorinated Trifluoromethyl Phenyl Intermediate: : The initial step typically involves the chlorination of a trifluoromethyl benzene derivative under controlled conditions, employing reagents like chlorine or thionyl chloride.
Pyridinyl Furan Synthesis: : Separately, a furan and pyridine moiety are combined through a series of reactions that might involve coupling agents such as palladium catalysts to form the 2-(furan-2-yl)pyridin-4-yl intermediate.
Coupling Reactions: : The chlorinated phenyl intermediate is then coupled with the pyridinyl furan compound using nucleophilic substitution reactions.
Amidation Reaction:
Industrial Production Methods
In an industrial setting, this synthesis is scaled up using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated processes are often employed to manage the precise conditions required for each reaction step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride, producing reduced derivatives of the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Chlorinating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used, but typically include various oxidized and reduced forms, as well as substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds with similar structures exhibit significant biological activities, including anticancer, antifungal, and insecticidal properties.
Anticancer Activity : Studies have shown that trifluoromethyl derivatives can inhibit cancer cell proliferation. For instance, derivatives of trifluoromethyl pyrimidine have demonstrated moderate anticancer activity against various cancer cell lines such as PC3, K562, Hela, and A549 at concentrations as low as 5 μg/ml .
Antifungal Activity : The compound's structural components suggest potential antifungal properties. Similar compounds have been evaluated for their efficacy against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, showing promising results in vitro .
Insecticidal Activity : The incorporation of trifluoromethyl groups has been linked to enhanced insecticidal properties. Compounds related to the target molecule have shown effectiveness against pests such as Mythimna separata and Spodoptera frugiperda, indicating potential use in agricultural applications .
Agricultural Applications
The compound's antifungal and insecticidal properties make it a candidate for agricultural use. Its efficacy against plant pathogens can help in developing new fungicides or insecticides that are more effective than existing solutions.
Case Study 1: Antifungal Efficacy
A study synthesized a series of trifluoromethyl pyrimidine derivatives, including the target compound. These were tested against various fungal strains, revealing that some exhibited over 90% inhibition rates against B. cinerea at concentrations of 50 μg/ml. This suggests that similar compounds could be developed into effective agricultural fungicides .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of trifluoromethyl-containing compounds. The synthesized derivatives displayed varying degrees of cytotoxicity against multiple cancer cell lines, with some compounds achieving IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the potential for developing new cancer therapies based on the target compound's structure.
Data Table: Summary of Biological Activities
| Activity Type | Tested Compound | Target Organism/Cell Line | Concentration (μg/ml) | Efficacy (%) |
|---|---|---|---|---|
| Antifungal | Trifluoromethyl Derivative | Botrytis cinerea | 50 | 96.76 |
| Antifungal | Trifluoromethyl Derivative | Sclerotinia sclerotiorum | 50 | 82.73 |
| Anticancer | Trifluoromethyl Derivative | PC3 | 5 | Moderate |
| Insecticidal | Trifluoromethyl Derivative | Mythimna separata | 500 | Moderate |
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It binds to enzymes and receptors, influencing biochemical pathways by acting as an inhibitor or activator.
Pathways Involved: : Typically involves modulation of signaling pathways, impacting cellular functions and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
Table 1: Key Structural Features of Analogs
Key Observations :
- Halogenation : The target compound’s 4-Cl substituent (vs. 3-Cl in or 2-Cl in ) may alter steric and electronic interactions in receptor binding .
- Heterocyclic Diversity : The pyridine-furan hybrid in the target compound differs from sulfonamide- or alkoxy-substituted pyridines (), which are associated with TRPV1 antagonism .
Key Observations :
- Yield Optimization : Amide coupling (common in propanamide synthesis) typically achieves 70–85% yields, as seen in –3 . The target compound would likely follow similar protocols.
- Melting Points : Pyridine-based analogs () exhibit higher melting points (100–114°C) compared to furan-spiro systems (), suggesting enhanced crystallinity from planar aromatic systems .
Functional Group Impact on Bioactivity (Inferred)
- TRPV1 Antagonism : and highlight that pyridine-3-ylmethyl propanamides with sulfonamide or alkoxy groups exhibit potent TRPV1 antagonism, likely due to hydrogen bonding with the receptor’s hydrophobic pocket . The target compound’s furan substituent may reduce potency compared to bulkier alkoxy groups.
- Kinase Inhibition : and suggest that chloro/trifluoromethylphenyl propanamides inhibit kinases (e.g., B-Raf) by occupying the ATP-binding pocket. The target compound’s pyridine-furan system may enhance selectivity over related kinases .
Biological Activity
The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a chloro-substituted phenyl ring, a trifluoromethyl group, and a furan-pyridine moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the furan and pyridine rings have shown promising results against various cancer cell lines. The compound's effectiveness can be attributed to its ability to induce apoptosis and inhibit cell proliferation.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 6.19 ± 0.50 | Apoptosis induction |
| Compound B | MCF-7 | 5.10 ± 0.40 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Note: Specific IC50 values for the target compound are yet to be established in current literature.
Antiviral Activity
The compound's structural characteristics suggest potential antiviral properties. Research indicates that similar compounds can inhibit viral replication by targeting viral enzymes or host cell pathways. For example, modifications at specific positions have been shown to enhance antiviral activity significantly.
Table 2: Antiviral Activity Findings
| Compound | Virus Type | EC50 (µM) | Reference |
|---|---|---|---|
| Compound C | HIV | 0.20 | |
| Compound D | Influenza A | 0.35 | |
| This compound | TBD | TBD | TBD |
The biological activity of the compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and viral replication.
- Induction of Apoptosis : The presence of specific substituents can trigger apoptotic pathways in cancer cells.
- Cell Cycle Regulation : The compound may interfere with cell cycle checkpoints, leading to cell cycle arrest.
Case Studies
-
Study on Anticancer Effects :
A study investigated the effects of a related compound on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 5 to 10 µM. The study highlighted the role of the furan ring in enhancing biological activity. -
Research on Antiviral Properties :
Another study focused on the antiviral potential of structurally similar compounds against HIV and influenza viruses, reporting effective inhibition at low micromolar concentrations.
Q & A
Q. What are the optimal synthetic routes for this compound, considering yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the 4-chloro-3-(trifluoromethyl)phenyl group and coupling to the pyridine-furan hybrid moiety. Key steps include:
- Amide bond formation : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the propionic acid derivative to the pyridinylmethylamine intermediate.
- Protecting groups : Temporary protection of reactive sites (e.g., furan oxygen) using silyl ethers or benzyl groups to prevent side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high purity (>95%) .
Q. How can structural integrity and purity be confirmed experimentally?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR to verify substituent positions (e.g., trifluoromethyl at C3 of phenyl, furan-pyridine linkage). F NMR confirms CF presence .
- IR : Amide C=O stretch (~1650 cm) and aromatic C-Cl (~750 cm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) to resolve torsional angles (e.g., C—C—N—C in the amide backbone) and hydrogen-bonding networks (N—H⋯O) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHClFNO; calculated 419.07 g/mol).
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating its bioactivity against androgen receptors?
- Methodological Answer :
- Competitive Binding Assays : Use H-labeled ligands (e.g., bicalutamide) in LNCaP prostate cancer cells to measure IC values .
- Transcriptional Activity : Luciferase reporter assays in HEK293 cells transfected with androgen response elements (AREs) to assess inhibition of dihydrotestosterone (DHT)-induced activity .
- Cytotoxicity : MTT assays to differentiate receptor-specific effects from general toxicity .
Q. How can computational modeling predict its pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME or QikProp to estimate logP (lipophilicity), solubility (LogS), and permeability (Caco-2/MDCK models) .
- Metabolic Stability : CYP450 isoform interaction analysis using docking software (AutoDock Vina) to identify potential oxidation sites (e.g., furan ring) .
- Plasma Protein Binding : Molecular dynamics (MD) simulations to assess binding affinity to human serum albumin (HSA) .
Q. What strategies are effective for SAR analysis of its bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace Cl with Br, vary pyridine/furan substituents) and compare bioactivity .
- Data Correlation :
| Analog Structure | CAS RN | Similarity Index | IC (nM) |
|---|---|---|---|
| N-(4-Cyano-3-CF-phenyl)-X | 90357-53-2 | 0.63 | 120 |
| N-(3-CF-phenyl)-isobutyramide | 1939-27-1 | 0.57 | 450 |
Q. How do formulation challenges impact its in vivo efficacy?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
